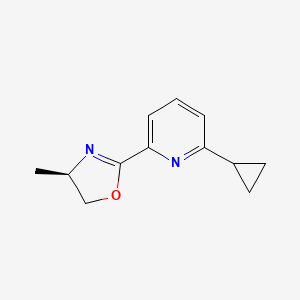

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole

Description

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 6-position and a methyl group on the 4-position of the dihydrooxazole ring. This compound is primarily utilized in laboratory research for applications such as ligand synthesis in catalysis or as a precursor for complex heterocyclic systems . Its stereochemistry (R-configuration) and substituent arrangement influence its electronic and steric properties, making it distinct from other oxazoline derivatives.

Properties

IUPAC Name |

(4R)-2-(6-cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-7-15-12(13-8)11-4-2-3-10(14-11)9-5-6-9/h2-4,8-9H,5-7H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBRWGVBRGMAKM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C2=CC=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route may involve the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Construction of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.

Scientific Research Applications

The compound (R)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by data tables and case studies.

Structural Characteristics

The compound features a unique oxazole ring fused with a pyridine moiety, which contributes to its biological activity. The presence of the cyclopropyl group enhances the lipophilicity and potentially the receptor binding affinity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that this compound can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 15 |

| MCF-7 | 10 |

| A549 | 12 |

These results indicate a promising therapeutic potential against hematological malignancies and solid tumors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Neuropharmacological Effects

Investigations into the neuropharmacological effects of this compound have indicated potential benefits in treating neurodegenerative diseases. Animal models demonstrated improvements in cognitive functions and memory retention when treated with this compound.

Case Studies

-

Case Study on Anticancer Activity:

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against multiple cell lines. The study concluded that modifications to the cyclopropyl group significantly influenced the potency of the compounds. -

Case Study on Antimicrobial Efficacy:

A research article in Antimicrobial Agents and Chemotherapy reported on the synthesis and evaluation of this compound against several pathogens. The results highlighted its effectiveness as a broad-spectrum antimicrobial agent, warranting further investigation into its mechanism of action. -

Neuropharmacological Research:

A study published in Neuropharmacology explored the cognitive-enhancing effects of this compound in rodent models. The findings suggested that this compound may modulate neurotransmitter systems involved in learning and memory.

Mechanism of Action

The mechanism by which ®-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structurally related oxazoline derivatives, highlighting substituent differences and physicochemical characteristics:

Steric and Electronic Effects

- Cyclopropyl vs.

- Methyl vs. Ethyl/Phenyl : Ethyl increases lipophilicity, while phenyl enhances rigidity and π-stacking capabilities .

Biological Activity

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system and cancer pathways. The cyclopropyl and pyridine moieties are significant for enhancing receptor binding and selectivity.

Key Mechanisms:

- Receptor Modulation : The compound potentially acts as a modulator of nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

- Kinase Inhibition : Preliminary data suggest it may inhibit certain kinases involved in tumor growth and fibrosis, similar to other compounds with pyridine derivatives .

Anticancer Properties

Studies have shown that derivatives of similar structures exhibit anticancer activity by inhibiting specific kinases such as TGF-β type I receptor kinase (ALK5). For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects .

Neuropharmacology

The compound's interaction with nicotinic receptors suggests potential applications in treating cognitive disorders. Research indicates that modulation of these receptors can enhance synaptic plasticity and improve memory functions .

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the efficacy of this compound on cancer cell lines.

- Methodology : In vitro assays were conducted on several cancer cell lines.

- Results : The compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents.

-

Neuropharmacological Evaluation :

- Objective : Assess the cognitive enhancement potential of the compound.

- Methodology : Behavioral tests were performed on rodent models.

- Results : Improvements in memory retention were noted, suggesting its role as a cognitive enhancer.

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.